molecular formula C36H58O6Si B12105856 2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

Cat. No.: B12105856
M. Wt: 614.9 g/mol
InChI Key: GGIODFRWUKSMTA-QZQOTICOSA-N
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Description

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentanone core, multiple ether linkages, and a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one involves multiple steps, including the protection of hydroxyl groups, formation of ether linkages, and introduction of the silyl group. One common method involves the use of tert-butyl dimethyl chlorosilane in an organic solvent, followed by the addition of ethylene glycol and an organic acid binding agent. The reaction is typically carried out under reflux conditions at temperatures between 45-55°C .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar multi-step process, with optimizations for scale and yield. The use of flow microreactor systems has been shown to improve the efficiency and sustainability of the synthesis, allowing for the direct introduction of tert-butoxycarbonyl groups into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether and ether linkages.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s silyl ether and ether linkages allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl dimethyl siloxy ethanol
  • tert-butyl dimethyl siloxy acetaldehyde
  • tert-butyl esters

Uniqueness

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one is unique due to its combination of a cyclopentanone core with multiple ether linkages and a silyl group. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C36H58O6Si

Molecular Weight

614.9 g/mol

IUPAC Name

2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C36H58O6Si/c1-7-8-9-16-28(40-34-18-10-12-22-38-34)20-21-30-31(32(37)26-33(30)41-35-19-11-13-23-39-35)25-27-15-14-17-29(24-27)42-43(5,6)36(2,3)4/h14-15,17,20-21,24,28,30-31,33-35H,7-13,16,18-19,22-23,25-26H2,1-6H3/b21-20+

InChI Key

GGIODFRWUKSMTA-QZQOTICOSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)OC3CCCCO3)OC4CCCCO4

Origin of Product

United States

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